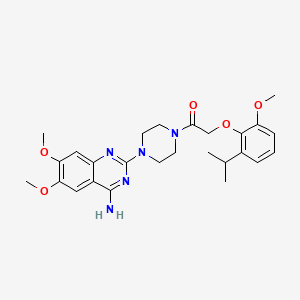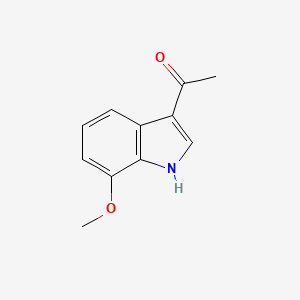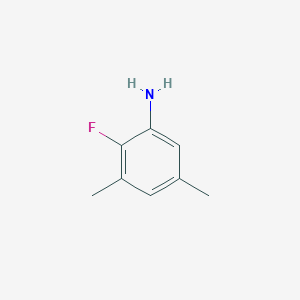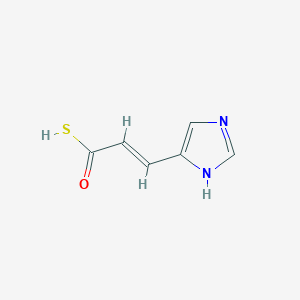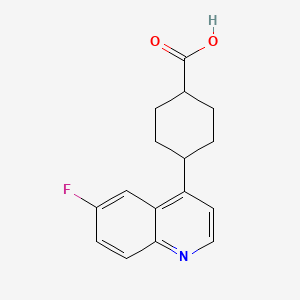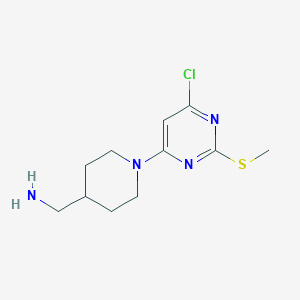
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine is a complex organic compound with the molecular formula C11H18Cl2N4S. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a chloro and methylthio group, and a piperidine ring attached to a methanamine group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then chlorinated and methylthiolated. The piperidine ring is synthesized separately and then coupled with the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .
Applications De Recherche Scientifique
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: Similar structure but lacks the piperidine and methanamine groups.
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol: Similar structure but with a methanol group instead of methanamine.
Uniqueness
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine is unique due to its combination of a pyrimidine ring with chloro and methylthio substitutions, a piperidine ring, and a methanamine group. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds .
Propriétés
Formule moléculaire |
C11H17ClN4S |
|---|---|
Poids moléculaire |
272.80 g/mol |
Nom IUPAC |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4S/c1-17-11-14-9(12)6-10(15-11)16-4-2-8(7-13)3-5-16/h6,8H,2-5,7,13H2,1H3 |
Clé InChI |
JGOKLEGGJOIUSW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


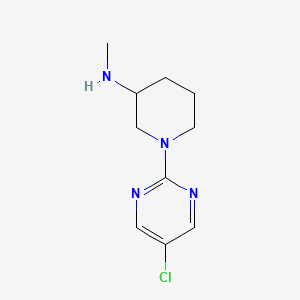

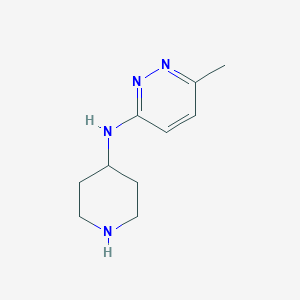
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
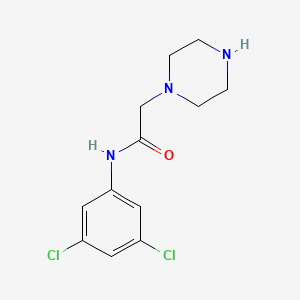

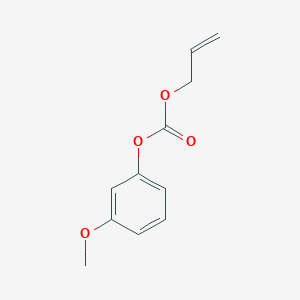
![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
